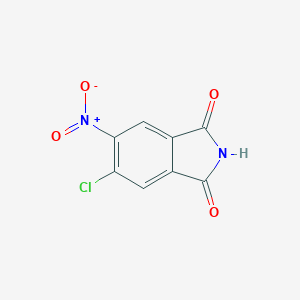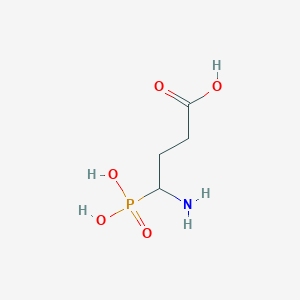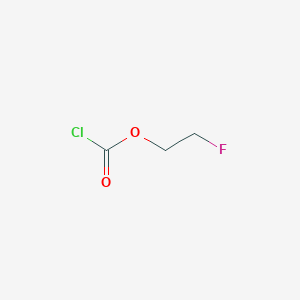
4-Chloro-5-nitrophthalimide
Overview
Description
4-Chloro-5-nitrophthalimide is an organic compound with the chemical formula C8H3ClN2O4. It is a white to pale yellow crystalline solid that is soluble in common organic solvents such as ethanol and dimethylformamide, but has low solubility in water . This compound is used as an intermediate in organic synthesis and in the preparation of biologically active drugs, dyes, and pesticides .
Preparation Methods
4-Chloro-5-nitrophthalimide can be synthesized through the chlorination of nitro phthalimide . The specific reaction conditions can be optimized according to experimental requirements. One common method involves the nitration of phthalimide to produce 4-nitrophthalimide, which is then chlorinated to yield this compound . The nitration process typically involves the use of fuming nitric acid and concentrated sulfuric acid, while the chlorination step can be carried out using chlorine gas or other chlorinating agents .
Chemical Reactions Analysis
4-Chloro-5-nitrophthalimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-5-aminophthalimide .
Scientific Research Applications
4-Chloro-5-nitrophthalimide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-nitrophthalimide involves its ability to act as a ligand for transition metals and participate in chelate ligand transfer reactions . The compound can coordinate with metal ions, forming coordination complexes that are useful in various chemical reactions . The initial step involves the coordination of the metal ion with one of the chloride ligands, followed by the transfer of the metal ion to the carbene center, displacing the chloride from its position .
Comparison with Similar Compounds
4-Chloro-5-nitrophthalimide can be compared with other similar compounds such as:
4-Nitrophthalimide: This compound lacks the chlorine atom and is used in similar applications, but with different reactivity and properties.
5-Chloro-6-nitroisoindoline-1,3-dione: This is another name for this compound, highlighting its structural similarity.
5-Chloro-6-nitrosoisoindoline-1,3-dione: This compound has a nitroso group instead of a nitro group, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of chlorine and nitro groups, which provides distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
5-chloro-6-nitroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLVDYMTBOSDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384216 | |
| Record name | 4-Chloro-5-nitrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6015-57-2 | |
| Record name | 4-Chloro-5-nitrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)









![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)


